

# spectral analysis of 4-(Bromomethyl)aniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-(Bromomethyl)aniline

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# Spectral Analysis of 4-(Bromomethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of **4- (Bromomethyl)aniline**, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

### Introduction

**4-(Bromomethyl)aniline**, with the chemical formula C<sub>7</sub>H<sub>8</sub>BrN, is a para-substituted aromatic compound containing both a primary amine and a reactive bromomethyl group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide focuses on the interpretation of its spectral data to confirm its chemical structure.

#### **Data Presentation**

The following tables summarize the expected and predicted spectral data for **4- (Bromomethyl)aniline**. Due to the limited availability of experimentally derived spectra in the



public domain, some data is predicted or compared with the closely related compound, 4-bromoaniline.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 4-

(Bromomethyl)aniline

Proton Type	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Notes
-NH2	~3.5 - 4.0	Singlet (broad)	Chemical shift can vary with solvent and concentration.
-CH₂Br	~4.4	Singlet	Protons of the bromomethyl group.
Aromatic (C2-H, C6-H)	~6.6 - 6.8	Doublet	Protons ortho to the amino group.
Aromatic (C3-H, C5-H)	~7.1 - 7.3	Doublet	Protons ortho to the bromomethyl group.

Note: This data is based on predicted values and typical chemical shifts for similar functional groups.[2]

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 4-

(Bromomethyl)aniline

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)
-CH₂Br	~33
Aromatic (C4)	~128
Aromatic (C3, C5)	~129
Aromatic (C2, C6)	~115
Aromatic (C1)	~147



Note: This data is based on predicted values. The spectrum would be expected to show signals for the bromomethyl carbon, the two pairs of non-equivalent aromatic carbons, and the carbon atom bonded to the amino group.[2]

Table 3: Expected IR Absorption Bands for 4-

(Bromomethyl)aniline

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
N-H (Amine)	Asymmetric & Symmetric Stretch	3500 - 3300
Aromatic C-H	Stretch	3100 - 3000
Aliphatic C-H (-CH <sub>2</sub> Br)	Stretch	3000 - 2800
C=C (Aromatic)	Stretch	~1600
N-H (Amine)	Bend	~1620
C-N	Stretch	~1340 - 1250
C-Br	Stretch	~650

Note: These are characteristic absorption bands for the functional groups present in the molecule.[1]

**Table 4: Expected Mass Spectrometry Data for 4-**

(Bromomethyl)aniline

lon	m/z (mass-to-charge ratio)	Notes
[M]+	185/187	Molecular ion peak. The two peaks are due to the <sup>79</sup> Br and <sup>81</sup> Br isotopes with a ~1:1 ratio.
[M-Br] <sup>+</sup>	106	Loss of a bromine radical.
[C7H8N] <sup>+</sup>	106	Fragment corresponding to the aminobenzyl cation.



Note: The mass spectrum is expected to exhibit fragmentation patterns characteristic of both aromatic amines and organobromide compounds.[1] The molecular ion peak appears at m/z 186 for the <sup>79</sup>Br isotope and m/z 188 for the <sup>81</sup>Br isotope, with a characteristic 1:1 intensity ratio reflecting the natural abundance of bromine isotopes.[1]

## **Experimental Protocols**

The following are generalized protocols for acquiring NMR, IR, and Mass Spectra for a solid organic compound like **4-(Bromomethyl)aniline**. Instrument-specific parameters may require optimization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of purified 4-(Bromomethyl)aniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[3]
- Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[3]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta = 0.00 \text{ ppm}$ ).[4]
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

### Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[5]

- Sample Preparation: Dissolve a small amount (a few milligrams) of 4-(Bromomethyl)aniline
  in a volatile organic solvent (e.g., methylene chloride or acetone).[5]
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]



 Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.

## **Mass Spectrometry (MS)**

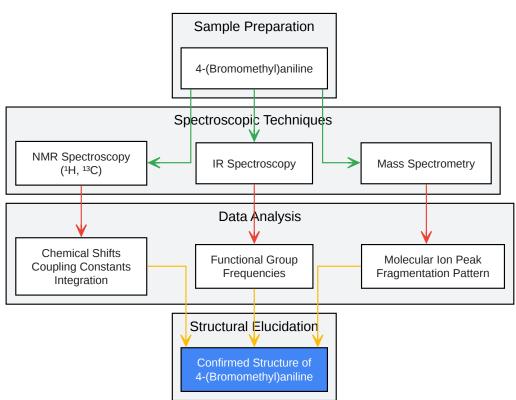
Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules.[6]

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[7]
- Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing the molecules to lose an electron and form positively charged molecular ions ([M]+).[6]
- Fragmentation: The high energy of the electron beam often causes the molecular ions to fragment into smaller, characteristic ions.[7]
- Mass Analysis: Accelerate the ions and pass them through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).[6]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **4-(Bromomethyl)aniline**.





#### Workflow for Spectral Analysis of 4-(Bromomethyl)aniline

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Caption: Logical workflow for the spectral analysis of **4-(Bromomethyl)aniline**.

This comprehensive approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the structure of **4-(Bromomethyl)aniline**, ensuring its suitability for further applications in research and development.

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